N-[(3-methoxyphenyl)methyl]-2-nitroaniline N-[(3-methoxyphenyl)methyl]-2-nitroaniline
Brand Name: Vulcanchem
CAS No.: 923774-28-1
VCID: VC6039752
InChI: InChI=1S/C14H14N2O3/c1-19-12-6-4-5-11(9-12)10-15-13-7-2-3-8-14(13)16(17)18/h2-9,15H,10H2,1H3
SMILES: COC1=CC=CC(=C1)CNC2=CC=CC=C2[N+](=O)[O-]
Molecular Formula: C14H14N2O3
Molecular Weight: 258.277

N-[(3-methoxyphenyl)methyl]-2-nitroaniline

CAS No.: 923774-28-1

Cat. No.: VC6039752

Molecular Formula: C14H14N2O3

Molecular Weight: 258.277

* For research use only. Not for human or veterinary use.

N-[(3-methoxyphenyl)methyl]-2-nitroaniline - 923774-28-1

Specification

CAS No. 923774-28-1
Molecular Formula C14H14N2O3
Molecular Weight 258.277
IUPAC Name N-[(3-methoxyphenyl)methyl]-2-nitroaniline
Standard InChI InChI=1S/C14H14N2O3/c1-19-12-6-4-5-11(9-12)10-15-13-7-2-3-8-14(13)16(17)18/h2-9,15H,10H2,1H3
Standard InChI Key UYFSQBCZXCTYAV-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)CNC2=CC=CC=C2[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-[(3-Methoxyphenyl)methyl]-2-nitroaniline features a central aniline group substituted with a nitro moiety at the ortho position and a 3-methoxybenzyl group attached to the nitrogen atom. The methoxy group (-OCH3\text{-OCH}_3) on the benzyl ring introduces electron-donating effects, which may influence the compound’s reactivity and electronic properties. The IUPAC name, N-[(3-methoxyphenyl)methyl]-2-nitroaniline, reflects this substitution pattern, while its SMILES notation (COC1=CC=CC(=C1)CNC2=CC=CC=C2[N+](=O)[O-]\text{COC1=CC=CC(=C1)CNC2=CC=CC=C2[N+](=O)[O-]}) provides a precise two-dimensional representation.

The compound’s three-dimensional conformation is influenced by steric and electronic interactions between the nitro group and the methoxyphenylmethyl substituent. Similar nitroaniline derivatives, such as 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, exhibit non-planar arrangements due to packing forces and conjugation effects . In such cases, nitro groups may adopt twisted configurations relative to aromatic rings, reducing π\pi-conjugation and altering solubility profiles .

Synthesis and Optimization Strategies

General Synthetic Pathways

The synthesis of N-[(3-methoxyphenyl)methyl]-2-nitroaniline likely follows multi-step procedures common to nitroaniline derivatives:

  • Nitration: Introduction of the nitro group to aniline or a substituted aniline precursor under controlled acidic conditions.

  • Alkylation: Reaction of 2-nitroaniline with 3-methoxybenzyl chloride or bromide in the presence of a base (e.g., K2CO3\text{K}_2\text{CO}_3) to form the N-alkylated product.

  • Purification: Crystallization from ethanol or other polar solvents to isolate the target compound.

A related synthesis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline involved refluxing 5-nitrothiophene-2-carbaldehyde with 2-methyl-3-nitroaniline in ethanol, yielding 78% crystalline product . Similar conditions (e.g., ethanol solvent, room-temperature crystallization) may apply to the target compound.

Reaction Optimization

Key parameters influencing yield and purity include:

  • Temperature: Maintaining 0–5°C during nitration prevents undesired side reactions .

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency, while ethanol facilitates crystallization .

  • Stoichiometry: A 1:1 molar ratio of 2-nitroaniline to 3-methoxybenzyl halide minimizes di-alkylation by-products.

Physicochemical Properties and Stability

Solubility and Partitioning

N-[(3-Methoxyphenyl)methyl]-2-nitroaniline is reported as soluble in common organic solvents such as ethanol, DMSO, and dichloromethane. The nitro group’s electron-withdrawing nature and the methoxy group’s electron-donating effects create a balanced hydrophobicity, suggesting moderate octanol-water partition coefficients (logP2.53.0\log P \approx 2.5–3.0).

Thermal and Oxidative Stability

Nitroaromatic compounds generally exhibit thermal stability up to 150–200°C, with decomposition pathways involving nitro group reduction or ring oxidation. The methoxy substituent may enhance stability by donating electron density to the aromatic system, as seen in methoxy-substituted nitrobenzenes .

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